

# Application Notes and Protocols: The Role of Interleukin-25 in Allergy Research Models

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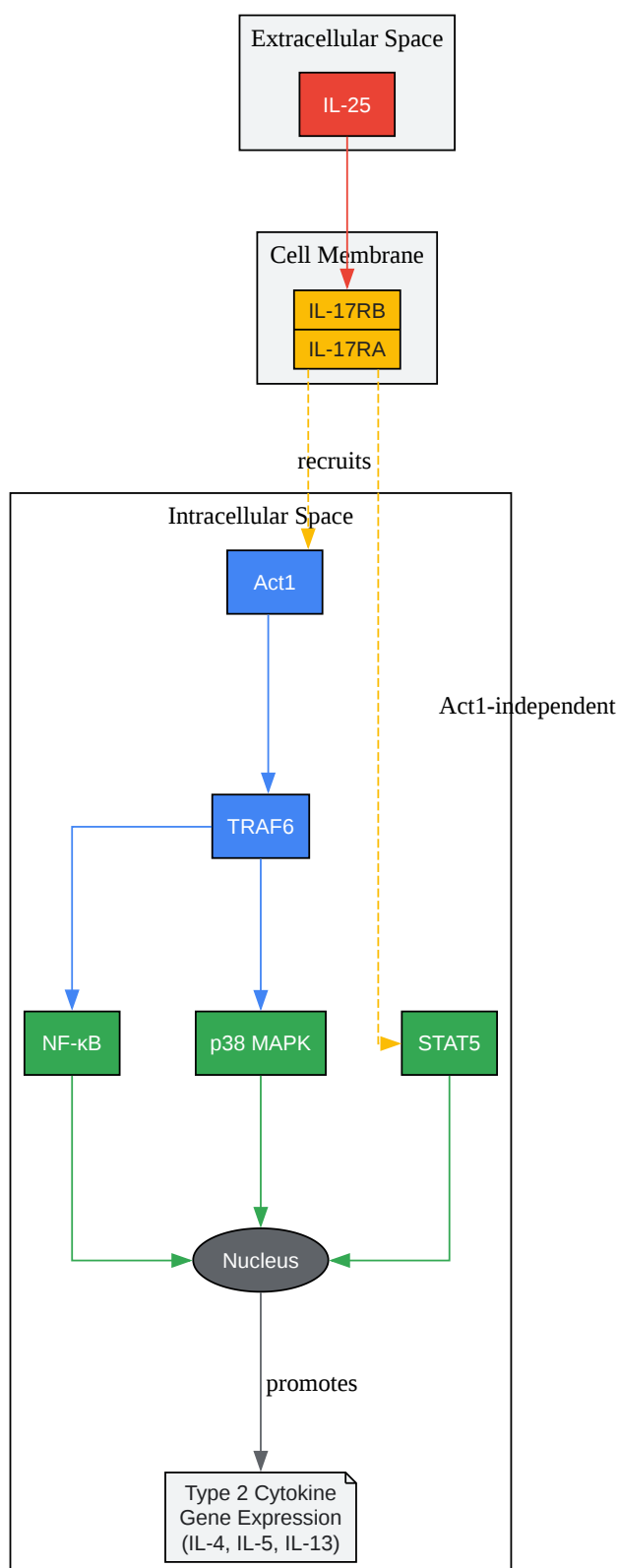
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Interleukin-25 (IL-25), also known as IL-17E, is a key cytokine that plays a significant role in the initiation and amplification of type 2 immune responses, which are central to the pathophysiology of allergic diseases.[1][2][3] Produced predominantly by epithelial cells upon allergen exposure, IL-25 orchestrates the activation of both innate and adaptive immune cells, leading to the hallmark features of allergic inflammation.[4][5] These application notes provide an overview of the function of IL-25, its signaling pathway, and detailed protocols for its application in various allergy research models.

## IL-25 Signaling Pathway

IL-25 exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[1][3] This binding event initiates a signaling cascade that is crucial for the induction of type 2 inflammation. Upon receptor engagement, the adaptor protein Act1 is recruited, leading to the activation of downstream signaling pathways, including NF- $\kappa$ B and MAP kinases (p38).[6][7] A novel, Act1-independent pathway involving the activation of STAT5 has also been identified.[5] The activation of these pathways culminates in the production of key type 2 cytokines, such as IL-4, IL-5, and IL-13, by various immune cells, including T helper 2 (Th2) cells and type 2 innate lymphoid cells (ILC2s).[1][3][8]



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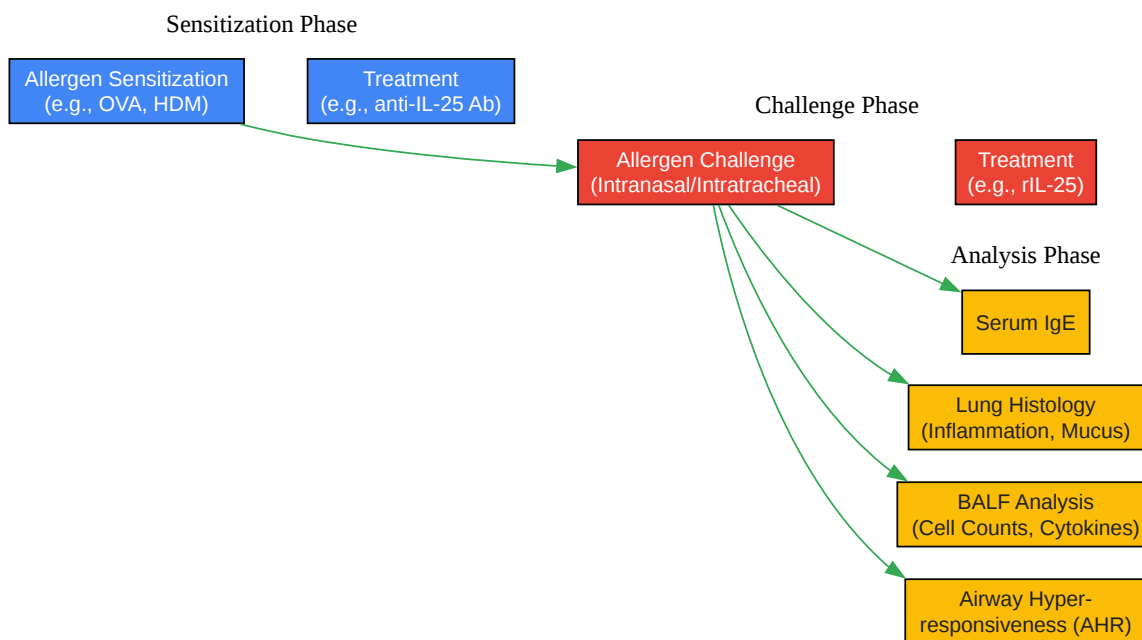
**Caption:** IL-25 Signaling Pathway.

## Application in Allergic Disease Models

IL-25 has been implicated in the pathogenesis of several allergic conditions, including asthma, atopic dermatitis, and allergic rhinitis.[2] Animal models are invaluable tools for investigating the role of IL-25 in these diseases and for evaluating the therapeutic potential of targeting the IL-25 pathway.

### Typical Experimental Workflow

A common workflow for studying the effects of IL-25 in an allergy model involves sensitization and challenge with an allergen, followed by the assessment of various inflammatory parameters. This can include the administration of recombinant IL-25 to exacerbate the allergic response or the use of neutralizing antibodies or genetically deficient mice to block IL-25 signaling.



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**Caption:** Experimental Workflow for an IL-25 Allergy Model.

## Quantitative Data from Murine Allergy Models

The following tables summarize the quantitative effects of IL-25 in various murine models of allergic diseases.

Table 1: Effects of IL-25 in a Murine Model of Allergic Asthma

Parameter	Control Group	IL-25 Treatment/Ove rexpression	IL-25 Deficiency/Neu tralization	Reference
BALF Eosinophils (x10 <sup>4</sup> )	0.5 ± 0.2	15.2 ± 3.1	2.1 ± 0.8	<a href="#">[9]</a> <a href="#">[10]</a>
BALF Lymphocytes (x10 <sup>4</sup> )	1.2 ± 0.4	8.5 ± 1.9	3.4 ± 1.1	<a href="#">[11]</a>
BALF IL-5 (pg/mL)	<50	850 ± 150	120 ± 40	<a href="#">[4]</a> <a href="#">[9]</a>
BALF IL-13 (pg/mL)	<20	450 ± 90	75 ± 25	<a href="#">[4]</a> <a href="#">[9]</a>
Serum OVA- specific IgE (U/mL)	150 ± 50	450 ± 120	200 ± 70	<a href="#">[6]</a>
Airway Hyperresponsive ness (Penh)	1.5 ± 0.3	4.8 ± 0.9	2.1 ± 0.5	<a href="#">[11]</a> <a href="#">[12]</a>

Data are presented as mean ± SEM and are compiled from representative studies. Specific values can vary based on the mouse strain, allergen, and protocol used.

Table 2: Effects of IL-25 in a Murine Model of Atopic Dermatitis

Parameter	Control Group	IL-25 Treatment	IL-25 Deficiency	Reference
Epidermal Thickness (μm)	20 ± 5	75 ± 15	30 ± 8	[13]
Eosinophil Infiltration (cells/mm <sup>2</sup> )	10 ± 4	150 ± 30	25 ± 9	[14]
Skin IL-4 mRNA (fold change)	1.0	8.5 ± 2.1	2.5 ± 0.7	[13]
Serum IgE (μg/mL)	0.5 ± 0.1	3.2 ± 0.8	1.1 ± 0.3	[15]

Data are presented as mean ± SEM and are compiled from representative studies.

## Detailed Experimental Protocols

### Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This protocol describes a classic model of allergic asthma to study the effects of IL-25.

Materials:

- 6-8 week old BALB/c mice
- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)
- Recombinant murine IL-25 (R&D Systems) or anti-mouse IL-25 antibody (BioXCell)
- Phosphate-buffered saline (PBS)

- Aerosol delivery system

Procedure:

- Sensitization:
  - On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[\[16\]](#)
  - For IL-25 neutralization studies, administer anti-IL-25 antibody (e.g., 150 µg/mouse, i.p.) on days 0, 14, and during the challenge phase.[\[16\]](#) Control mice receive an equivalent dose of isotype control IgG.
- Challenge:
  - From day 25 to day 27, challenge the mice with 1% OVA in PBS for 30 minutes daily via aerosol inhalation.[\[16\]](#)
  - For studies involving IL-25 administration, intranasally instill recombinant IL-25 (e.g., 0.5 µg in 50 µL PBS) daily during the challenge phase.[\[17\]](#)
- Analysis (24-48 hours after the last challenge):
  - Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
  - Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by flushing the lungs with PBS. Centrifuge the BAL fluid (BALF) and use the supernatant for cytokine analysis (ELISA). Resuspend the cell pellet for total and differential cell counts (e.g., using Wright-Giemsa stain).
  - Serum IgE: Collect blood via cardiac puncture and measure serum levels of OVA-specific IgE by ELISA.
  - Histology: Perfuse the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

## Protocol 2: House Dust Mite (HDM)-Induced Allergic Rhinitis in Mice

This protocol outlines a model for allergic rhinitis, a disease where IL-25 is also implicated.[\[18\]](#)

### Materials:

- 6-8 week old BALB/c mice
- House Dust Mite (HDM) extract (Greer Laboratories)
- Phosphate-buffered saline (PBS)

### Procedure:

- Sensitization and Challenge:
  - On days 0, 7, and 14, sensitize mice by intranasal administration of 25 µg of HDM extract in 20 µL of PBS.
  - From day 21 to day 27, challenge the mice daily with 5 µg of HDM extract in 20 µL of PBS.
- Analysis (24 hours after the last challenge):
  - Allergic Symptoms: Score the frequency of sneezing and nasal rubbing for 10 minutes after the final challenge.
  - Nasal Lavage: Collect nasal lavage fluid to measure inflammatory cells and cytokines.
  - Serum IgE: Measure serum levels of HDM-specific IgE by ELISA.
  - Histology: Decalcify the skull and embed the nasal cavity in paraffin. Section and stain with H&E and PAS to assess eosinophilic infiltration and goblet cell hyperplasia in the nasal mucosa.[\[6\]](#)
  - Gene Expression: Isolate RNA from the nasal mucosa to analyze the expression of IL25 and other inflammatory genes by qRT-PCR.[\[19\]](#)

## Protocol 3: In Vitro Th2 Cell Differentiation Assay

This protocol is for assessing the direct effect of IL-25 on the differentiation of naive CD4+ T cells into Th2 cells.<sup>[4]</sup>

### Materials:

- Spleens from 6-8 week old BALB/c mice
- Naive CD4+ T cell isolation kit (Miltenyi Biotec)
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
- Plate-bound anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies
- Recombinant murine IL-2 (20 U/mL) and IL-4 (10 ng/mL)
- Anti-IFN-γ antibody (10 µg/mL)
- Recombinant murine IL-25 (10 ng/mL)

### Procedure:

- Cell Isolation: Isolate naive CD4+ T cells from the spleens of mice using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
- Cell Culture:
  - Culture the naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
  - For Th2 polarizing conditions, add IL-2 (20 U/mL), IL-4 (10 ng/mL), and anti-IFN-γ antibody (10 µg/mL).
  - To test the effect of IL-25, add recombinant IL-25 (10 ng/mL) to a subset of the Th2-polarizing cultures.
- Analysis (after 4-5 days):



- Cytokine Production: Restimulate the cells with anti-CD3/anti-CD28 for 24-48 hours and measure the concentration of IL-4, IL-5, and IL-13 in the culture supernatants by ELISA.
- Transcription Factor Expression: Analyze the expression of the master Th2 transcription factor GATA-3 by intracellular flow cytometry or Western blot.

By utilizing these models and protocols, researchers can further elucidate the mechanisms by which IL-25 contributes to allergic inflammation and explore the potential of IL-25-targeted therapies for the treatment of allergic diseases.

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